molecular formula C10H7F2NO2S2 B14930024 N-(3,4-difluorophenyl)thiophene-2-sulfonamide

N-(3,4-difluorophenyl)thiophene-2-sulfonamide

Cat. No.: B14930024
M. Wt: 275.3 g/mol
InChI Key: BMAHOFCYBYCNJN-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-2-thiophenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It features a thiophene ring substituted with a sulfonamide group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-thiophenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 2-thiophenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-difluorophenyl)-2-thiophenesulfonamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding thiophene derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3,4-difluorophenyl)-2-thiophenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antimicrobial agents.

Industry: In the industrial sector, N-(3,4-difluorophenyl)-2-thiophenesulfonamide is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets. The thiophene ring contributes to the overall stability and electronic properties of the molecule .

Comparison with Similar Compounds

  • N-(3,4-Dichlorophenyl)-2-thiophenesulfonamide
  • N-(3,4-Dimethylphenyl)-2-thiophenesulfonamide
  • N-(3,4-Difluorophenyl)-2-furansulfonamide

Comparison: N-(3,4-difluorophenyl)-2-thiophenesulfonamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties compared to other similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. In contrast, compounds with chlorine or methyl groups may exhibit different reactivity and biological activity .

Properties

Molecular Formula

C10H7F2NO2S2

Molecular Weight

275.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H7F2NO2S2/c11-8-4-3-7(6-9(8)12)13-17(14,15)10-2-1-5-16-10/h1-6,13H

InChI Key

BMAHOFCYBYCNJN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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